N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with a propargyl halide under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an acid chloride or anhydride.
Attachment of the Dimethylaminoethoxyphenyl Group: This step involves the reaction of the intermediate with 4-(2-dimethylaminoethoxy)benzyl chloride under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the prop-2-yn-1-yl group.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The dimethylaminoethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the specific nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide could be investigated for its potential therapeutic effects. Its structure indicates possible applications as an analgesic or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide likely involves interactions with specific molecular targets such as receptors or enzymes. The dimethylamino group may facilitate binding to certain proteins, while the piperidine ring could interact with hydrophobic pockets in the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-3,4-dimethoxybenzamide
- N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxylate
Uniqueness
N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-4-12-23-13-6-5-7-19(23)20(24)21-16-17-8-10-18(11-9-17)25-15-14-22(2)3/h1,8-11,19H,5-7,12-16H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESMXKMRBZATEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2CCCCN2CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.